4-Hydroxyhexan-3-one is an organic compound classified as a ketone and an alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon and a ketone functional group at the third carbon of a six-carbon chain. This compound is of interest in various chemical syntheses and biological processes.
4-Hydroxyhexan-3-one can be derived from several synthetic pathways, including enzymatic reactions and chemical transformations. It is often synthesized through acyloin condensation reactions or via the hydrolysis of specific precursors in laboratory settings.
This compound falls under the category of aliphatic ketones and hydroxy ketones, which are characterized by their functional groups. It is also classified as a secondary alcohol due to the presence of the hydroxyl group on a carbon that is attached to two other carbon atoms.
The enzymatic synthesis typically employs phosphate buffers and specific enzyme concentrations, while chemical methods may utilize various catalysts such as Lewis acids or bases to promote the reaction.
4-Hydroxyhexan-3-one participates in various chemical reactions, including:
The dehydration process typically requires temperatures between 200 °C and 450 °C and has been optimized for industrial applications .
The mechanism by which 4-hydroxyhexan-3-one operates in biological systems often involves its role as an intermediate in metabolic pathways. For example, it can participate in enzymatic reactions where it acts as a substrate for transketolase, facilitating the transfer of acyl groups in biosynthetic pathways.
In enzymatic pathways, the conversion rates and yields are monitored using techniques like nuclear magnetic resonance spectroscopy, which provides insights into reaction kinetics and product formation .
4-Hydroxyhexan-3-one has several scientific uses:
4-Hydroxyhexan-3-one (C₆H₁₂O₂, molecular weight: 116.16 g/mol) is an aliphatic acyloin (α-hydroxy ketone) with the structural formula CH₃-CH₂-CH(OH)-C(O)-CH₂-CH₃. This compound features a hydroxy group adjacent to a carbonyl group on a six-carbon backbone, creating a versatile molecular architecture. It exists as a racemic mixture or as enantiopure forms, notably the (4R)-stereoisomer (CID 11528339) [2] [8]. The compound's bifunctional nature enables unique reactivity patterns, making it valuable in synthetic chemistry and flavor science. Alternative names include propioin, ethyl α-hydroxypropyl ketone, and 4-hydroxy-3-hexanone (CAS: 4984-85-4) [4] [9]. Key physical properties include:
Table 1: Physical Properties of 4-Hydroxyhexan-3-one
Property | Value | Source |
---|---|---|
Boiling Point | 167°C @ 760 mmHg | [7] |
Melting Point | Not Available | [3] |
Water Solubility | ~175 g/L (25°C) | [3] [6] |
LogP (octanol-water) | 0.72 | [7] |
Density | 0.949–0.955 g/mL | [7] |
Refractive Index | 1.423–1.428 @ 20°C | [7] |
The molecular structure integrates three critical functional groups: a secondary alcohol, a ketone, and an α-hydroxy ketone (acyloin) motif. This arrangement creates a chiral center at C4, enabling enantiomeric forms like (4R)-4-hydroxyhexan-3-one [8]. The compound's reactivity is defined by:
Table 2: Key Functional Groups and Their Roles
Functional Group | Structural Role | Chemical Significance |
---|---|---|
α-Hydroxy Ketone | Links -OH and C=O at C3-C4 | Enables tautomerism and nucleophilic addition |
Secondary Alcohol | -OH at C4 | Participates in hydrogen bonding and oxidation |
Alkyl Chains | Ethyl groups at C2-C3 and C4-C5 | Governs hydrophobicity (LogP = 0.72) |
4-Hydroxyhexan-3-one is a specialized metabolite produced by Saccharomyces cerevisiae (baker's yeast), where it functions as a hydrophobic oxygenated lipid [3]. Biosynthesis occurs via:
Historically termed propioin or propionoin, this compound gained attention as a flavor ingredient due to its sensory properties, described as "fruity," "rum-like," and "grape-like" [7]. Industrial applications include:
Table 3: Industrial Flavor Applications
Food Category | Average Use (mg/kg) | Maximum Use (mg/kg) |
---|---|---|
Bakery Products | 5.0 | 25.0 |
Alcoholic Beverages | 4.0 | 20.0 |
Confectionery | 4.0 | 20.0 |
Dairy Products | 3.0 | 15.0 |
Meat Products | 1.0 | 5.0 |